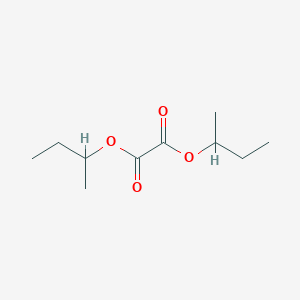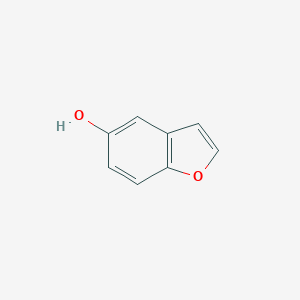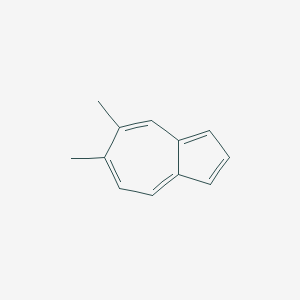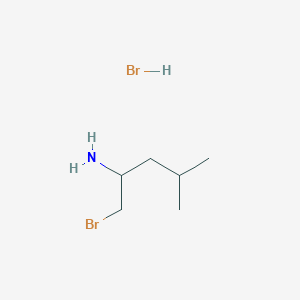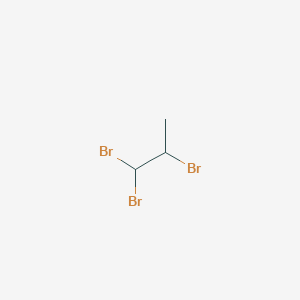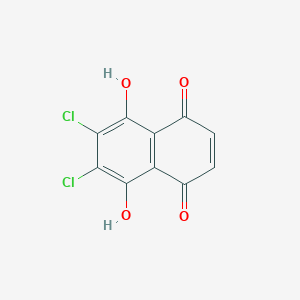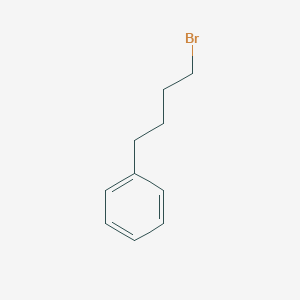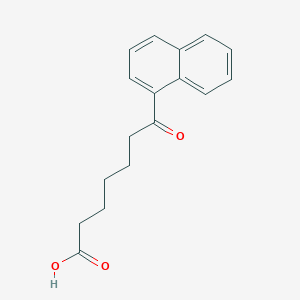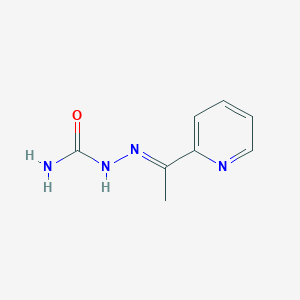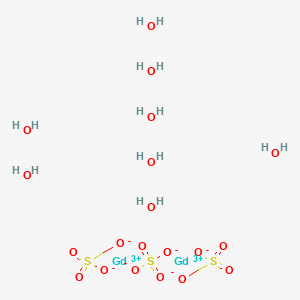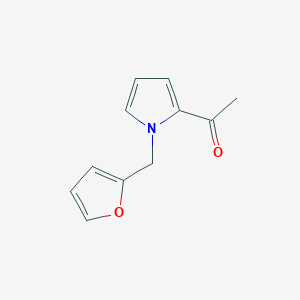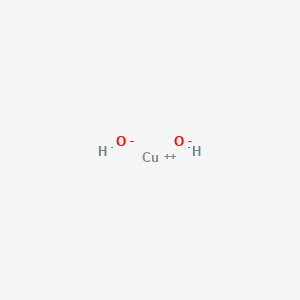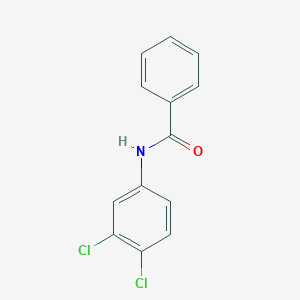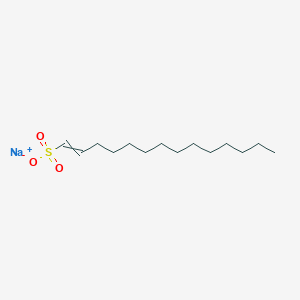
1-Tetradecene-1-sulfonic acid, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Tetradecene-1-sulfonic acid, sodium salt, also known as TDSS, is a synthetic organic compound that has various applications in scientific research. It is a sulfonic acid derivative of tetradecene, a long-chain hydrocarbon, and is commonly used as a surfactant and emulsifier. TDSS is a white to off-white powder that is highly soluble in water and has a pH range of 6-8. In
Applications De Recherche Scientifique
1-Tetradecene-1-sulfonic acid, sodium salt has a wide range of applications in scientific research, including its use as a surfactant and emulsifier in various industries. It is also used in the synthesis of other organic compounds, such as sulfonated polystyrene and sulfonated polyethylene. 1-Tetradecene-1-sulfonic acid, sodium salt is commonly used in the field of biochemistry and biophysics as a tool to study protein-ligand interactions. It is also used in analytical chemistry as a reagent for the determination of cations and anions.
Mécanisme D'action
The mechanism of action of 1-Tetradecene-1-sulfonic acid, sodium salt is not well understood, but it is believed to interact with the hydrophobic regions of proteins, leading to changes in their conformation and activity. 1-Tetradecene-1-sulfonic acid, sodium salt has also been shown to interact with lipid membranes, causing changes in their fluidity and permeability.
Effets Biochimiques Et Physiologiques
1-Tetradecene-1-sulfonic acid, sodium salt has been shown to have various biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes, such as trypsin and chymotrypsin. It has also been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent. 1-Tetradecene-1-sulfonic acid, sodium salt has been shown to have antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Tetradecene-1-sulfonic acid, sodium salt in lab experiments is its ability to solubilize hydrophobic compounds, making them more accessible for study. 1-Tetradecene-1-sulfonic acid, sodium salt is also relatively inexpensive and readily available. However, one limitation of using 1-Tetradecene-1-sulfonic acid, sodium salt is its potential to interact non-specifically with proteins and other biomolecules, leading to artifacts in experimental results.
Orientations Futures
There are many future directions for the study of 1-Tetradecene-1-sulfonic acid, sodium salt, including its potential use as an anti-cancer agent and antibiotic. Further research is needed to fully understand the mechanism of action of 1-Tetradecene-1-sulfonic acid, sodium salt and its interactions with proteins and lipid membranes. Additionally, the development of new synthetic methods for 1-Tetradecene-1-sulfonic acid, sodium salt could lead to the discovery of new applications and properties.
Méthodes De Synthèse
1-Tetradecene-1-sulfonic acid, sodium salt is synthesized by the reaction of tetradecene with sulfur trioxide, followed by neutralization with sodium hydroxide. The reaction yields 1-Tetradecene-1-sulfonic acid, sodium salt as a sodium salt, which is then purified by crystallization. The synthesis of 1-Tetradecene-1-sulfonic acid, sodium salt is a well-established process and has been extensively studied in the literature.
Propriétés
Numéro CAS |
13513-45-6 |
|---|---|
Nom du produit |
1-Tetradecene-1-sulfonic acid, sodium salt |
Formule moléculaire |
C14H27NaO3S |
Poids moléculaire |
298.42 g/mol |
Nom IUPAC |
sodium;tetradec-1-ene-1-sulfonate |
InChI |
InChI=1S/C14H28O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18(15,16)17;/h13-14H,2-12H2,1H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
RUTSRVMUIGMTHJ-UHFFFAOYSA-M |
SMILES isomérique |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCCC=CS(=O)(=O)[O-].[Na+] |
Synonymes |
Sodium tetradecenesulfonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



